molecular formula C21H19ClN2O5S2 B2735159 methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941889-21-0

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2735159
CAS No.: 941889-21-0
M. Wt: 478.96
InChI Key: KFXGIJAHZOBDNY-UHFFFAOYSA-N
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Description

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the thiophene ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution.

    Introduction of the sulfonamide group: This involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base.

    Attachment of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the ester group: The final step includes esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It can interfere with cellular signaling pathways, affecting cell function and behavior.

    Gene Expression: It may modulate the expression of certain genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Similar structure but lacks the sulfonamide group.

    Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate: Similar but without the 4-methylphenylamino group.

Uniqueness

methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(4-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S2/c1-14-3-7-16(8-4-14)23-19(25)13-24(17-9-5-15(22)6-10-17)31(27,28)18-11-12-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXGIJAHZOBDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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